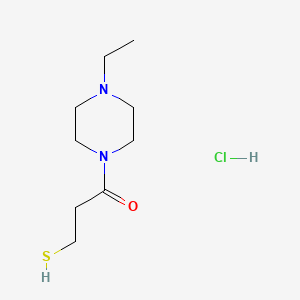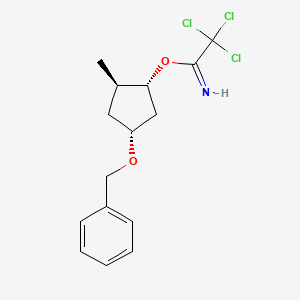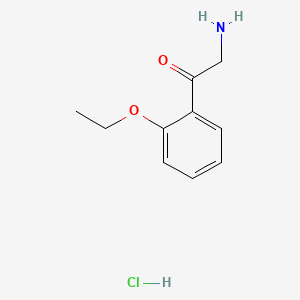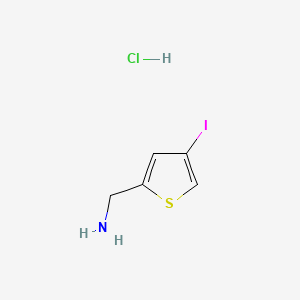
tert-butyl 2-(methylamino)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(methylamino)butanoate hydrochloride, also known as MTBH, is a versatile organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and alcohols, and is of interest due to its ability to serve as a reagent for the synthesis of other compounds. MTBH has been studied for its use in the synthesis of amino acids, peptides, and other organic molecules, as well as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
Tert-butyl 2-(methylamino)butanoate hydrochloride acts as a reagent for the synthesis of other compounds by acting as a nucleophile and attacking electrophilic centers. It can also be used to modify the activity of enzymes and proteins by acting as a competitive inhibitor.
Biochemical and Physiological Effects
This compound has been studied for its effects on the biochemical and physiological properties of cells and organisms. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been used to study the regulation of gene expression, as well as the effects of drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-(methylamino)butanoate hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and stable under a variety of conditions. However, it can be toxic if not handled properly, and it has a limited solubility in water.
Orientations Futures
Some potential future directions for research on tert-butyl 2-(methylamino)butanoate hydrochloride include further study of its synthesis method, mechanism of action, and biochemical and physiological effects. Additionally, research could be conducted on the use of this compound in the development of novel drugs, as well as its potential applications in biotechnology and nanotechnology. Furthermore, research could be conducted on the use of this compound in the study of protein-protein interactions, enzyme mechanisms, and gene expression. Finally, research could be conducted on the advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
Tert-butyl 2-(methylamino)butanoate hydrochloride is synthesized via a process of alkylation and hydrolysis. In the first step, the appropriate alkyl halide is reacted with an amine in an acid-catalyzed reaction to form an alkylated amine. In the second step, the alkylated amine is treated with aqueous hydrochloric acid to form this compound.
Applications De Recherche Scientifique
Tert-butyl 2-(methylamino)butanoate hydrochloride has been widely used in scientific research applications due to its versatile nature. It has been used as a reagent for the synthesis of amino acids, peptides, and other organic molecules. It has also been used in the synthesis of novel compounds for drug discovery, as well as in the study of enzyme mechanisms and protein-protein interactions.
Propriétés
IUPAC Name |
tert-butyl 2-(methylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBOQHJPOTODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
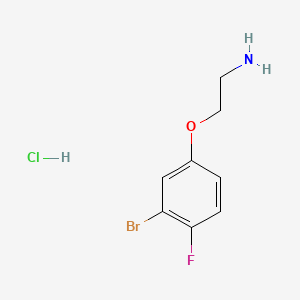
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
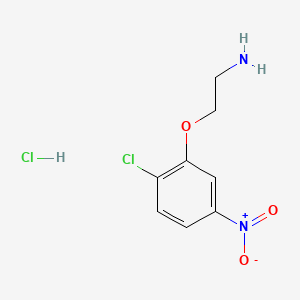
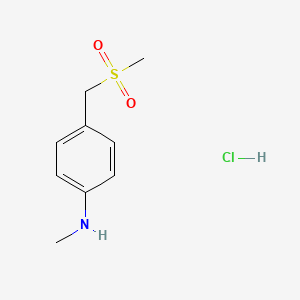

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)
